Cas no 850903-06-9 (2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
850903-06-9 structure
商品名:2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:850903-06-9
MF:C17H15BrN2OS
メガワット:375.282801866531
CID:6256108
PubChem ID:4685000

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • F0536-0200
    • 850903-06-9
    • 2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
    • (E)-2-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • AKOS024581126
    • 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • インチ: 1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3/b19-17-
    • InChIKey: RKXYTSMDQNYQIV-ZPHPHTNESA-N
    • ほほえんだ: BrC1C=CC=CC=1C(/N=C1/N(C)C2C(C)=CC(C)=CC=2S/1)=O

計算された属性

  • せいみつぶんしりょう: 374.00885g/mol
  • どういたいしつりょう: 374.00885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0536-0200-20mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0536-0200-4mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0536-0200-2μmol
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0536-0200-15mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0536-0200-20μmol
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0536-0200-2mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0536-0200-5mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0536-0200-25mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0536-0200-40mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0536-0200-1mg
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
850903-06-9 90%+
1mg
$54.0 2023-05-17

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

Related Articles

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Introduction to 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850903-06-9)

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, identified by its CAS number 850903-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent and a conjugated system with a double bond enhances its potential as a pharmacophore in drug design and development.

The molecular structure of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide features a benzothiazole core appended with an acylbenzamide moiety. The benzothiazole ring is a key pharmacological scaffold that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The bromo group at the 2-position of the benzene ring introduces electrophilicity, making it susceptible to nucleophilic substitution reactions that can be exploited in synthetic chemistry. Additionally, the trimethyl substituents on the benzothiazole ring contribute to steric hindrance and electronic modulation, influencing the compound’s overall reactivity and biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the benzothiazole core can significantly alter its pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of electron-withdrawing groups such as bromine can enhance binding affinity to biological targets while maintaining solubility and metabolic stability. The acylbenzamide moiety in 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide further contributes to its potential as a drug candidate by providing a hydrogen bond acceptor site and increasing molecular rigidity.

In the context of current research, 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been investigated for its potential role in modulating enzyme activity and inhibiting pathogenic processes. Specifically, studies have explored its interactions with enzymes involved in inflammation and oxidative stress pathways. The conjugated system of the benzothiazolone derivative is particularly interesting because it can participate in π-stacking interactions with biomolecules, which may enhance drug-receptor binding affinity. Furthermore, the bromo substituent provides a handle for further chemical derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of analogs with tailored biological properties.

The synthesis of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cyclization reactions to form the benzothiazole ring followed by functional group interconversions to introduce the bromine atom and the acylbenzamide moiety. Advanced techniques such as transition-metal catalysis have been employed to improve yield and selectivity in these reactions. For example, palladium-catalyzed cross-coupling reactions allow for precise functionalization at specific positions on the aromatic rings without compromising regioselectivity.

The pharmacological profile of this compound is under active investigation in academic and industrial research settings. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The structural features of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, particularly the presence of both electron-deficient (brominated) and electron-rich (methyl-substituted) regions on the benzothiazole core and benzamide group respectively; make it an attractive candidate for further exploration as an inhibitor or modulator of disease-related pathways.

The chemical stability and bioavailability of CAS No. 850903-06-9 are critical considerations in drug development. The compound’s solubility profile can be influenced by pH-dependent protonation states of functional groups such as nitrogen atoms in both the benzothiazole ring and amide moiety. Additionally; its metabolic fate must be evaluated to ensure it does not undergo rapid degradation or form toxic intermediates within biological systems. Computational modeling techniques are increasingly used to predict these properties before experimental validation; streamlining the drug discovery process.

Future directions for research on CAS No. 850903-069 include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced bioactivity or improved pharmacokinetic profiles. Structural analogs can be designed by varying substituents on either aromatic ring while maintaining key pharmacophoric elements responsible for target interactions; enabling high-throughput screening campaigns against diverse biological targets including enzymes; receptors; or nucleic acids.

The synthesis; structural analysis; pharmacological evaluation; computational modeling; stability studies; metabolic profiling; formulation development—these aspects collectively contribute toward understanding how compounds like this one contribute toward advancing therapeutic strategies across multiple disease areas including oncology; neurodegeneration; infectious diseases—each requiring careful consideration during preclinical testing before moving into clinical trials where human subjects provide definitive evidence regarding efficacy safety before regulatory approval finalizes their place within standard care protocols worldwide.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.